molecular formula C16H15F2N3O3 B137302 5-(2'-(18F)Fluoroethyl)flumazenil CAS No. 143693-57-6

5-(2'-(18F)Fluoroethyl)flumazenil

Cat. No. B137302
CAS RN: 143693-57-6
M. Wt: 334.31 g/mol
InChI Key: NRBIGDVWCXXFLI-SJPDSGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2'-(18F)Fluoroethyl)flumazenil is a radiotracer used in positron emission tomography (PET) imaging to study the distribution and binding of benzodiazepine receptors in the brain. Benzodiazepine receptors are GABA-A receptors that are widely distributed in the central nervous system and play a key role in the regulation of anxiety, sleep, and muscle relaxation.

Mechanism of Action

5-(2'-(18F)Fluoroethyl)flumazenil binds selectively and reversibly to the benzodiazepine site of GABA-A receptors. The binding of the radiotracer to the receptors can be quantified by 5-(2'-(18F)Fluoroethyl)flumazenil imaging and used to estimate the density and affinity of the receptors in different brain regions. The binding of benzodiazepine agonists such as diazepam and lorazepam to the receptors enhances the inhibitory effects of GABA on neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. The binding of benzodiazepine antagonists such as flumazenil and 5-(2'-(18F)Fluoroethyl)flumazenil blocks the effects of benzodiazepine agonists and can be used to study the functional significance of benzodiazepine receptors in different brain circuits.
Biochemical and Physiological Effects:
The binding of 5-(2'-(18F)Fluoroethyl)flumazenil to benzodiazepine receptors does not have any direct biochemical or physiological effects. However, the radiotracer can be used to indirectly measure the activity of the GABAergic system and the modulation of neuronal excitability by benzodiazepine receptors. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has been used to study the effects of aging, stress, and disease on benzodiazepine receptor density and affinity in different brain regions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2'-(18F)Fluoroethyl)flumazenil in lab experiments include its high selectivity and sensitivity for benzodiazepine receptors, its non-invasive nature, and its ability to provide quantitative and dynamic information on receptor function. The limitations of using the radiotracer include its short half-life (t1/2 = 110 minutes), which requires on-site radiolabeling and limits the availability of the radiotracer, and its relatively high cost and complexity compared to other imaging modalities.

Future Directions

For research with 5-(2'-(18F)Fluoroethyl)flumazenil include the development of new radioligands with improved pharmacokinetic properties and selectivity for different benzodiazepine receptor subtypes, the investigation of the role of benzodiazepine receptors in the pathophysiology and treatment of neuropsychiatric disorders, and the integration of 5-(2'-(18F)Fluoroethyl)flumazenil imaging with other imaging modalities and biomarkers to provide a more comprehensive understanding of brain function and dysfunction.

Synthesis Methods

The synthesis of 5-(2'-(18F)Fluoroethyl)flumazenil involves the nucleophilic substitution of the nitro group in the precursor compound with [18F]fluoride ion. The precursor compound is first prepared by reacting flumazenil with 2-nitro-1,3-propanediol in the presence of a base and a solvent such as dimethylformamide. The resulting nitro compound is then radiolabeled with [18F]fluoride ion using a cyclotron and a synthesis module. The final product is purified by high-performance liquid chromatography (HPLC) and formulated for injection.

Scientific Research Applications

5-(2'-(18F)Fluoroethyl)flumazenil is used in 5-(2'-(18F)Fluoroethyl)flumazenil imaging to study the distribution and binding of benzodiazepine receptors in the brain. 5-(2'-(18F)Fluoroethyl)flumazenil imaging allows the non-invasive measurement of the concentration and binding kinetics of the radiotracer in living subjects. This technique has been used to investigate the role of benzodiazepine receptors in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and Alzheimer's disease. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has also been used to study the effects of pharmacological interventions and environmental factors on benzodiazepine receptor function.

properties

CAS RN

143693-57-6

Product Name

5-(2'-(18F)Fluoroethyl)flumazenil

Molecular Formula

C16H15F2N3O3

Molecular Weight

334.31 g/mol

IUPAC Name

ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1

InChI Key

NRBIGDVWCXXFLI-SJPDSGJFSA-N

Isomeric SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F]

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF

Other CAS RN

143693-57-6

synonyms

5-(2'-(18F)fluoroethyl)flumazenil
5-(2'-fluoroethyl)flumazenil

Origin of Product

United States

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